molecular formula C12H17ClN2O4 B554411 Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride CAS No. 35761-27-4

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride

Cat. No.: B554411
CAS No.: 35761-27-4
M. Wt: 252,27*36,45 g/mole
InChI Key: OLOFLUKZNNTGBC-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride is a chemical compound with the molecular formula C₁₂H₁₇ClN₂O₄. It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its role as an intermediate in the synthesis of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride typically involves the protection of the amino group of an amino acid derivative, followed by esterification and subsequent hydrochloride salt formation. One common method includes:

    Protection of the amino group: The amino group of an amino acid derivative is protected using a carbobenzyloxy (Cbz) group.

    Esterification: The protected amino acid is then esterified using methanol and an acid catalyst to form the methyl ester.

    Formation of hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is typically carried out in batch reactors with strict control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The carbobenzyloxy group can be removed under hydrogenation conditions to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Deprotection: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid.

    Deprotection: Yields the free amine.

    Substitution: Yields substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride is widely used in scientific research, including:

    Peptide Synthesis: As an intermediate in the synthesis of peptides and peptidomimetics.

    Drug Development: In the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: In the study of enzyme mechanisms and protein interactions.

    Chemical Biology: As a building block in the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride involves its role as an intermediate in chemical reactions. It acts as a protected amino acid derivative, allowing for selective reactions at the amino group without interference from other functional groups. The carbobenzyloxy group provides stability and can be removed under mild conditions to yield the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(S)-[N-tert-butoxycarbonyl]amino-3-aminopropionate, hydrochloride
  • Methyl 2-(S)-[N-fluorenylmethoxycarbonyl]amino-3-aminopropionate, hydrochloride

Uniqueness

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride is unique due to its specific protective group, which offers stability and ease of removal. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required.

Properties

IUPAC Name

methyl (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOFLUKZNNTGBC-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CN)NC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548520
Record name Methyl 3-amino-N-[(benzyloxy)carbonyl]-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35761-27-4
Record name L-Alanine, 3-amino-N-[(phenylmethoxy)carbonyl]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35761-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-((phenylmethoxy)carbonyl)-L-alanine methyl ester hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035761274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-amino-N-[(benzyloxy)carbonyl]-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-N-((PHENYLMETHOXY)CARBONYL)-L-ALANINE METHYL ESTER HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NKW3MQF65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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